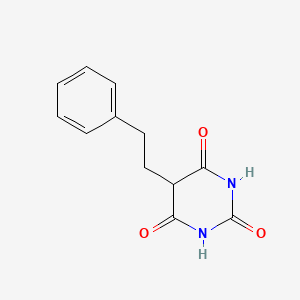

5-Phenethylbarbituric acid

Description

5-Phenethylbarbituric acid is a barbiturate derivative characterized by a phenethyl group (–CH2CH2C6H5) substituted at the 5-position of the barbituric acid core. Barbiturates are central nervous system (CNS) depressants, and their activity is influenced by substituents at the 5-position, which modulate lipophilicity, solubility, and metabolic stability .

Properties

Molecular Formula |

C12H12N2O3 |

|---|---|

Molecular Weight |

232.23 g/mol |

IUPAC Name |

5-(2-phenylethyl)-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C12H12N2O3/c15-10-9(11(16)14-12(17)13-10)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,13,14,15,16,17) |

InChI Key |

XICPRTQGMNZJLE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC2C(=O)NC(=O)NC2=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 5-phenethylbarbituric acid with other barbiturates:

*Note: pKa values influence ionization and bioavailability. For example, phenobarbital’s pKa (~7.48) allows partial ionization at physiological pH, facilitating blood-brain barrier penetration .

Pharmacological Activity

- Phenobarbital (5-Ethyl-5-phenylbarbituric acid): A long-acting barbiturate used for epilepsy and sedation. Its ethyl and phenyl substituents balance lipophilicity and duration of action .

- Mephebarbital (5-Methyl-5-phenylbarbituric acid): Shorter alkyl chains (methyl) reduce lipid solubility, resulting in slower onset but prolonged effects compared to phenethyl derivatives .

- Butalbital: The allyl and isobutyl groups confer intermediate lipophilicity, making it suitable for tension headache relief with moderate duration .

Q & A

Q. What experimental evidence supports the hypothesis that 5-Phenethylbarbituric acid derivatives exhibit selective CNS activity compared to phenobarbital?

- Methodology: Conduct comparative electrophysiology assays (e.g., patch-clamp on GABAₐ receptors) using 5-ethyl-5-phenyl vs. 1-benzyl-5-phenyl analogs. Pharmacokinetic studies (plasma/brain concentration ratios in rodents) quantify blood-brain barrier penetration. Structural analogs with bulkier substituents (e.g., benzyl groups) show reduced sedation in behavioral assays .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.